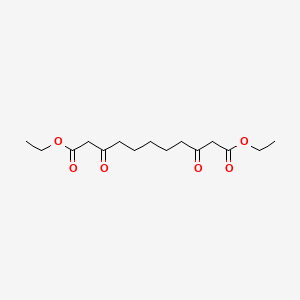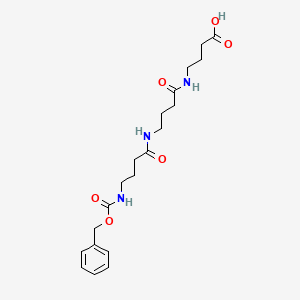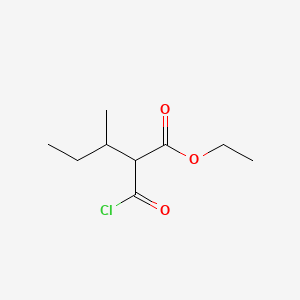![molecular formula C16H23NO2 B14368454 N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide CAS No. 90257-26-4](/img/structure/B14368454.png)
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide is a chemical compound with a complex structure that includes an ethoxy group, a methyl group, and a prop-2-en-1-yl group attached to a phenyl ring, which is further connected to a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the alkylation of a phenol derivative with an appropriate alkyl halide to introduce the ethoxy group. This is followed by Friedel-Crafts acylation to attach the butanamide moiety. The reaction conditions often involve the use of strong acids or bases as catalysts and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes like signal transduction, metabolism, or gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-Ethoxy-3-methylphenyl]butanamide
- N-[4-Ethoxy-5-(prop-2-en-1-yl)phenyl]butanamide
- N-[3-Methyl-5-(prop-2-en-1-yl)phenyl]butanamide
Uniqueness
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90257-26-4 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
N-(4-ethoxy-3-methyl-5-prop-2-enylphenyl)butanamide |
InChI |
InChI=1S/C16H23NO2/c1-5-8-13-11-14(17-15(18)9-6-2)10-12(4)16(13)19-7-3/h5,10-11H,1,6-9H2,2-4H3,(H,17,18) |
Clave InChI |
LQCKGLADGZTUMI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC(=C(C(=C1)C)OCC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)



![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)


![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)
![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)

![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
